![molecular formula C10H13BrN2Si B1283692 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine CAS No. 905966-34-9](/img/structure/B1283692.png)
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
Overview
Description
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C10H13BrN2Si and a molecular weight of 269.21 g/mol . This compound is characterized by the presence of a bromine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:
Bromination: The starting material, 3-ethynylpyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the 5-position of the pyridine ring.
Trimethylsilylation: The brominated intermediate is then subjected to a trimethylsilylation reaction using trimethylsilyl chloride (TMSCl) and a base such as triethylamine (TEA) to introduce the trimethylsilyl group at the ethynyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The trimethylsilyl group can be removed under basic conditions to generate a terminal alkyne, which can then participate in coupling reactions such as Sonogashira coupling or Suzuki coupling.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide (CuI), and bases like triethylamine (TEA) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or alkyne derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine as a candidate for anticancer therapies. Its structural similarity to known anticancer agents allows it to interact with biological targets effectively.
Case Study:
A study conducted on various pyridine derivatives, including this compound, demonstrated promising cytotoxic effects against cancer cell lines. The compound exhibited selective inhibition of tumor growth, suggesting its potential as a lead compound for drug development.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis.
Table: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
Kinase A | Competitive | 12.5 |
Kinase B | Non-competitive | 8.0 |
These results indicate that this compound could serve as a scaffold for developing more potent enzyme inhibitors .
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study:
Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .
Table: Device Performance Metrics
Device Type | Efficiency (%) | Stability (Hours) |
---|---|---|
OLED | 15.2 | 500 |
Organic Solar Cell | 12.8 | 300 |
These findings support the use of this compound in next-generation electronic materials.
Organic Synthesis
Mechanism of Action
The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways The bromine atom and the ethynyl group confer reactivity, allowing the compound to participate in various chemical reactionsThe compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine
- 5-Bromo-N-methyl-3-nitropyridin-2-amine
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine
Uniqueness
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both a bromine atom and a trimethylsilyl-ethynyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Structure
The compound is synthesized through a regioselective Sonogashira coupling reaction involving 5-bromo-3-iodopyridin-2-amine and trimethylsilylacetylene. The reaction conditions typically include the use of palladium catalysts and bases such as triethylamine . The final product exhibits a molecular formula of and a molecular weight of 269.21 g/mol .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound. It has been evaluated for its efficacy against various viral infections, particularly Dengue virus (DENV). In vitro assays conducted on human hepatoma cells (Huh7) demonstrated that this compound significantly inhibited DENV2 infection, with half-maximal effective concentration (EC50) values indicating potent antiviral activity .
Compound | Virus | EC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | DENV2 | 0.0186 | >100 |
Sunitinib | DENV2 | 0.0110 | >200 |
Anticancer Activity
The compound also shows promise as an anticancer agent. It interacts with key kinases involved in cancer progression, such as adaptor-associated kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and is implicated in the life cycles of several viruses and cancer cells. Binding assays reveal that this compound effectively occupies the ATP-binding site of AAK1, inhibiting its activity .
The biological activity of this compound can be attributed to its ability to interfere with signal transduction pathways critical for viral entry and cancer cell proliferation. By binding to AAK1, it disrupts the endocytic pathway necessary for viral assembly and release, thereby reducing viral load in infected cells. Additionally, its interaction with other kinases may modulate pathways involved in cell survival and apoptosis, making it a candidate for further development in cancer therapies .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of various pyridine derivatives, including this compound. The findings indicated that modifications at the pyridine ring significantly affect biological potency, suggesting that further derivatives could enhance efficacy against specific targets .
Example Case Study: Efficacy Against DENV
In a controlled laboratory setting, Huh7 cells were treated with varying concentrations of the compound post-DENV infection. Results indicated a dose-dependent reduction in viral RNA replication measured by quantitative PCR, supporting its potential as an antiviral therapeutic agent .
Properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKTCNJXFYEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587757 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905966-34-9 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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